
ETHYL 3-(2-AMINOPHENYL)ACRYLATE
Overview
Description
Ethyl 3-(2-aminophenyl)acrylate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of acrylate and contains an amino group attached to a phenyl ring, which is further connected to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common method involves the Heck reaction , where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon (Pd/C) and triethylamine in 1,4-dioxane at 100°C . The reaction typically proceeds for about 20 hours, and the product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Conditions often involve to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
- Ethyl 3-(4-aminophenyl)acrylate
- Ethyl 3-(2-nitrophenyl)acrylate
- Ethyl 3-(2-hydroxyphenyl)acrylate
Comparison: Ethyl 3-(2-aminophenyl)acrylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3 |
InChI Key |
ZKIDAZQBINIQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

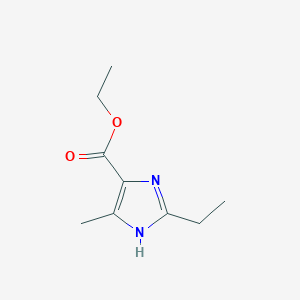
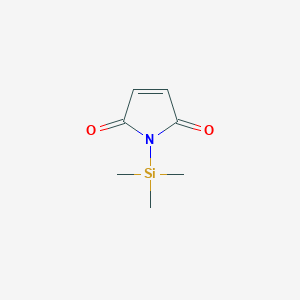
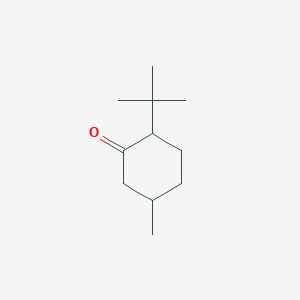
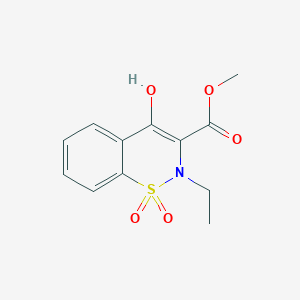
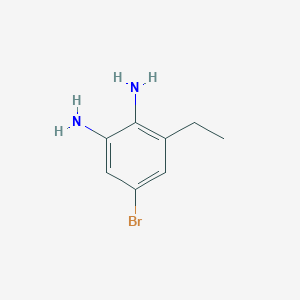
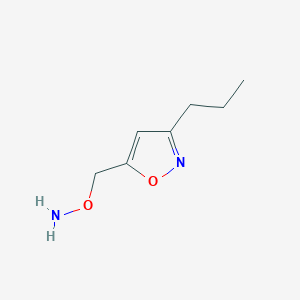


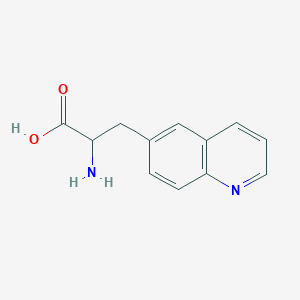
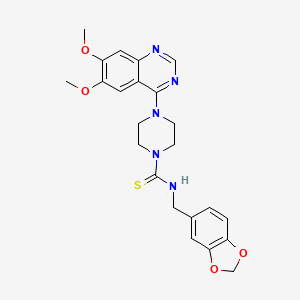
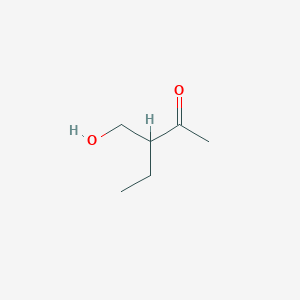

![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)
